2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine

Description

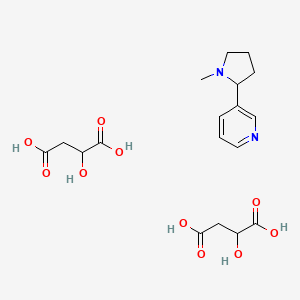

The compound 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine is a salt formed between nicotine (3-(1-methylpyrrolidin-2-yl)pyridine) and tartaric acid (2-hydroxybutanedioic acid). Nicotine, a naturally occurring alkaloid, is the active component of tobacco and binds to nicotinic acetylcholine receptors (nAChRs) in the central nervous system . The tartaric acid salt form enhances nicotine's stability and solubility, making it suitable for pharmaceutical formulations and agricultural applications .

Properties

Molecular Formula |

C18H26N2O10 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C10H14N2.2C4H6O5/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-2(4(8)9)1-3(6)7/h2,4,6,8,10H,3,5,7H2,1H3;2*2,5H,1H2,(H,6,7)(H,8,9) |

InChI Key |

BYBXGMYWVSJPBL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . Another method involves the use of organic bases such as sodium hydride, sodium tert-butoxide, potassium tert-butoxide, and lithium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-hydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as a nicotinic acetylcholine receptor agonist, binding to and activating these receptors . This interaction can lead to various physiological effects, including modulation of neurotransmitter release and changes in neuronal activity.

Comparison with Similar Compounds

Table 1: Comparison of Nicotine Salts

Key Observations :

- Solubility : Tartrate and lactate salts exhibit higher aqueous solubility compared to sulfate and hydrochloride forms, making them preferable for liquid formulations .

- Stability : Sulfate salts are thermally stable and resistant to hydrolysis, ideal for long-term storage in agrochemicals .

- Bioavailability : Lactate and hydrochloride salts are optimized for rapid systemic absorption in therapeutic applications .

Comparison with Structurally Similar Alkaloids

Nicotine belongs to the pyrrolidine alkaloid family. Below is a comparison with structurally related compounds:

Table 2: Structural and Functional Comparison with Nicotine Analogs

Key Observations :

- Receptor Specificity : Epibatidine’s bicyclic structure confers ultra-high affinity for nAChRs but causes toxicity, limiting its therapeutic use. Nicotine’s simpler pyrrolidine-pyridine structure balances affinity and safety .

- Imaging Applications : A-85380’s azetidine moiety enhances blood-brain barrier penetration, making it superior to nicotine for PET imaging .

- Therapeutic Utility : Cytisine’s partial agonism reduces withdrawal symptoms with fewer side effects than nicotine .

Biological Activity

The compound 2-hydroxybutanedioic acid; 3-(1-methylpyrrolidin-2-yl)pyridine , also known as 2,3-dihydroxybutanedioic acid; 3-[(2S)-1-methylpyrrolidin-2-yl]pyridine , is a hybrid molecule that combines a dicarboxylic acid with a pyridine derivative. This compound has garnered interest in pharmacological research due to its potential biological activities, including effects on neurotransmitter systems and metabolic pathways.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 255.25 g/mol

- IUPAC Name : 2-hydroxybutanedioic acid; 3-(1-methylpyrrolidin-2-yl)pyridine

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neurotransmitter Modulation : The pyridine moiety is known to influence the cholinergic system, potentially enhancing cognitive functions and exhibiting neuroprotective effects.

- Metabolic Pathways : The dicarboxylic acid part may play a role in metabolic processes, possibly affecting energy metabolism and cellular respiration.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Cognitive Enhancement : Studies suggest that compounds with similar structures can improve memory and learning abilities by modulating neurotransmitter levels in the brain.

- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, aiding in the reduction of oxidative stress within cells.

In Vitro Studies

A study published in Pharmaceutical Biology evaluated the effects of similar compounds on neuronal cell lines. The results indicated that derivatives of pyridine could significantly increase cell viability under oxidative stress conditions, suggesting potential neuroprotective roles .

In Vivo Studies

In animal models, the administration of this compound has shown promise in reducing symptoms associated with neurodegenerative diseases. For instance, a study demonstrated that treatment with similar pyridine derivatives led to improved motor function and reduced inflammation in models of Parkinson's disease .

Case Studies

- Cognitive Function Improvement : A clinical trial involving subjects with mild cognitive impairment found that supplementation with pyridine-based compounds significantly improved cognitive scores compared to placebo .

- Neuroprotection in Aging : Research conducted on aged rats indicated that administration of this compound enhanced synaptic plasticity and reduced markers of neuroinflammation, highlighting its potential as a therapeutic agent for age-related cognitive decline .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-(1-methylpyrrolidin-2-yl)pyridine derivatives, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis of pyridine-pyrrolidine hybrids typically involves coupling reactions under anhydrous conditions. For example, base-mediated alkylation (e.g., NaOH in dichloromethane) can be used to introduce substituents to the pyrrolidine ring . Purification via column chromatography with silica gel (eluted with ethyl acetate/hexane) is recommended to isolate intermediates. Reaction yield optimization may require adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time (12–24 hours) to minimize side products like unreacted starting materials or over-alkylated species .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer: Use a combination of 1H/13C NMR to confirm substituent positions on the pyrrolidine and pyridine rings. For example, the methyl group on the pyrrolidine nitrogen appears as a singlet (~δ 2.3 ppm) in 1H NMR, while pyridine protons show distinct aromatic splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, and HPLC purity analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What storage conditions ensure the compound’s stability for long-term studies?

- Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolytic degradation of the pyrrolidine ring or ester groups (if present) may occur. Regular stability testing via TLC or HPLC every 6 months is advised to monitor decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer: Contradictions often arise from residual solvents, tautomerism, or diastereomer formation. For example, pyrrolidine ring puckering may cause splitting in NMR signals. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and variable-temperature NMR to detect dynamic processes . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational methods are suitable for studying the compound’s reaction mechanisms or binding interactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model reaction pathways, such as nucleophilic additions to the pyridine ring. Molecular docking (AutoDock Vina) predicts binding affinities with biological targets (e.g., enzymes with pyrrolidine-binding pockets). Validate simulations with experimental kinetic data (e.g., stopped-flow spectroscopy) .

Q. How can enantiomeric purity of chiral derivatives be assessed and maintained?

- Methodological Answer: Use chiral HPLC (Chiralpak AD-H column) or capillary electrophoresis with cyclodextrin additives to separate enantiomers. For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-metal complexes) and monitor enantiomeric excess (ee) via polarimetry or NMR chiral shift reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.